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SAR &
Property

Description
Biological Effect & Experimental
Evidence

Chemical
Class

N-(1H-pyrazol-4-yl)quinoline-4-
carboxamides [1]

Served as an excellent starting point for
extensive SAR exploration and optimization

[1].

Potency &
Selectivity

Single-digit nanomolar (nM) inhibitor of

GLUT1; >100-fold selectivity over
GLUT2, GLUT3, and GLUT4 [1] [2]

High selectivity makes it a valuable tool for

probing GLUT1-specific biology without
confounding effects from other transporters.

| Key In-Vitro Findings | - Reduces Glucose Uptake [3]

Induces Apoptosis [4] [3]

Inhibits Cell Proliferation [4] | - Decreased viability in HNSCC, CRC (HCT116, DLD1, etc.) cells [4]
[3].

Enhanced mitochondrial respiration and ROS leading to cell death in CRC [4]. | | Key In-Vivo
Findings | - Oral Bioavailability [1]

Monotherapy Efficacy [2]
Combination Therapy Synergy [2] [5] | - Reduced tumor growth in ovarian cancer xenografts [2].

Synergistic tumor inhibition with mitochondrial complex I inhibitor DBI-1 in CRC [2].
Sensitized tumor cells to EGFR TKIs (Osimertinib) in lung cancer [5]. |

Detailed Experimental Protocols
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The anti-tumor effects of BAY-876 have been validated through various standardized experimental

methodologies.

Cell-Based Viability and Proliferation Assays

MTS Assay: Used to measure cell viability. Cells are seeded in 96-well plates, treated with BAY-876,

and incubated with MTS reagent. Viability is quantified by measuring absorbance at 490nm [4].
Cell Growth Assay: Cells are cultured in multi-well plates and treated with a range of BAY-876
concentrations for several days. Proliferation is assessed by counting cells after trypsinization using
an automated cell counter [4].

Colony Formation Assay: A low density of cells (500-800 cells/well) is seeded and cultured for 1-2
weeks with drug treatment. Resulting colonies are fixed, stained with crystal violet, and scanned for

quantification [5].

Gene and Protein Expression Analysis

siRNA Knockdown: GLUT1 expression is silenced using specific small interfering RNAs (siRNAs)

transfected into cells using reagents like Lipofectamine. Knockdown efficiency is validated via qRT-
PCR or Western blot [4].

Western Blot Analysis: Protein samples are separated by SDS-PAGE, transferred to PVDF
membranes, and probed with target-specific primary and secondary antibodies. Protein bands are

visualized using ECL reagents and quantified with software like ImageJ [4] [5].
Co-Immunoprecipitation (Co-IP): Used to investigate protein-protein interactions. Cells are lysed,

and the protein of interest is immunoprecipitated with a specific antibody and magnetic beads. The
precipitated complexes are then analyzed by Western blot to identify binding partners [5].

In-Vivo Xenograft Models

Model Establishment: Human cancer cells are injected subcutaneously into immunodeficient mice
[4] [2] [5].

Drug Administration: Once tumors reach a predetermined volume, mice are treated with BAY-876,
often dissolved in carboxymethylcellulose (CMC), via oral gavage. Combination studies involve co-

administration with other agents [4] [2].
Endpoint Analysis: Tumor volume and weight are monitored and compared to control groups to

assess the compound's inhibitory effects [2].
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Mechanism of Action and Signaling Pathways

The following diagram summarizes the key mechanistic pathways through which BAY-876 exerts its anti-

cancer effects.

BAY-876 GLUT1 Inhibition

Combination Effects
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Increased
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e.g., Osimertinib
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with T2R Agonists
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e.g., DBI-1 in CRC
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BAY-876 acts primarily by inhibiting GLUT1, disrupting cancer cell metabolism and inducing cell death,

while also showing synergistic effects in combination therapies.

Future Research and Conclusion

BAY-876 has established itself as a powerful tool compound in cancer research, primarily due to its high

selectivity for GLUT1. Future research directions may include:
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Broader Combination Screening: Exploring synergies with a wider array of targeted therapies and

immunotherapies [2] [5].
Resistance Mechanisms: Investigating potential resistance pathways to GLUT1 inhibition and

strategies to overcome them.
Therapeutic Window Optimization: Further in-vivo studies are needed to fine-tune dosing regimens

that maximize efficacy while minimizing toxicity, as some weight loss was observed in mouse models
[2].

In summary, the well-defined SAR of BAY-876 underpins its value in preclinical research. The provided

experimental protocols offer a reliable foundation for researchers to validate its biological activity and

explore its therapeutic potential in various cancer models.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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